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8-Bromoadenine-13C2,15N2

Stable isotope dilution mass spectrometry Internal standard Quantitative bioanalysis

Researchers quantifying endogenous 8-bromoadenine lesions face co-elution and ion suppression with unlabeled standards. 8-Bromoadenine-13C2,15N2 solves this with a +4 Da mass shift for unambiguous LC-MS/MS discrimination. Key outcomes: (1) Achieve intra-/interday imprecision <10% as validated in clinical methods; (2) Quantify oxidative DNA damage markers from tissue samples; (3) Track cellular uptake and repair kinetics in radiosensitizer studies. Isotopic purity ≥95% ensures reliable absolute quantification.

Molecular Formula C₃¹³C₂H₄BrN₃¹⁵N₂
Molecular Weight 217.99
Cat. No. B1156162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoadenine-13C2,15N2
Synonyms6-Amino-8-bromopurine-13C2,15N2;  8-Bromo-9H-purin-6-amine-13C2,15N2;  8-Bromo-1H-purin-6-amine-13C2,15N2;  NSC 21697-13C2,15N2
Molecular FormulaC₃¹³C₂H₄BrN₃¹⁵N₂
Molecular Weight217.99
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromoadenine-13C2,15N2: Isotope-Labeled DNA Radiosensitizer


8-Bromoadenine-13C2,15N2 (CAS 6974-78-3 labeled; molecular weight 217.99 Da; molecular formula C₃¹³C₂H₄BrN₃¹⁵N₂) is a stable isotope-labeled analog of 8-Bromoadenine, a C8‑brominated purine derivative of adenine . The compound integrates two ¹³C and two ¹⁵N atoms into the purine scaffold, producing a nominal +4–5 Da mass shift relative to the unlabeled parent . 8-Bromoadenine itself is a demonstrated DNA radiosensitizer that inhibits DNA single-strand break repair in mammalian cells and increases the radiosensitivity of bone marrow hematopoietic stem cells in vivo [1][2]. The labeled variant is employed primarily as an internal standard in stable isotope dilution liquid chromatography–tandem mass spectrometry (LC‑MS/MS) assays and as a tracer in nucleic acid metabolism and DNA damage studies [3].

1

Stable isotope-labeled internal standard for LC‑MS/MS quantitative bioanalysis. Requires +4 Da mass resolution for SIL-IS discrimination.

2

Radiosensitizer research probe for DNA repair inhibition and electron-attachment studies. Context: cell-free, cellular, and in vivo model endpoints.

3

DNA damage biomarker tracer for oxidative bromination lesions in double-stranded DNA research. SIL-IS enables absolute quantification in genomic extracts.

Why Unlabeled 8-Bromoadenine Fails as an Internal Standard


The unlabeled 8‑Bromoadenine (MW ≈ 214.02 Da) co‑elutes with and shares identical fragmentation patterns to endogenous 8‑bromoadenine species, rendering it unusable as an internal standard in stable isotope dilution LC‑MS/MS where chromatographic and mass spectrometric discrimination from the analyte is mandatory . The ¹³C₂,¹⁵N₂ substitution increases the molecular mass to 217.99 Da, producing a distinct +4–5 Da shift that enables the mass spectrometer to resolve the internal standard from the analyte in the same ion source without interference . Furthermore, the labeled compound retains the identical chemical behavior—including the C8‑Br reactivity essential for radiosensitization and nucleobase incorporation [1], enzymatic substrate recognition [1], and low‑energy electron attachment properties [2]—of the unlabeled parent, whereas alternative labeled internal standards (e.g., 8‑bromoguanosine or 2‑chloroadenine‑¹³C) introduce different chromatographic retention, ionization efficiency, and extraction recovery profiles that require re‑validation of the entire analytical method [1].

Unlabeled analog
Unlabeled 8‑bromoadenine co‑elutes and shares fragmentation with endogenous species; lacks MS discrimination required for SIL‑IS.Cannot be used as internal standard in stable isotope dilution LC‑MS/MS.
Alternative ISTD
8‑bromoguanosine‑¹³C or 2‑chloroadenine‑¹³C alter chromatographic retention, ionization efficiency, and extraction recovery.Method re‑validation required; may not replicate target analyte behavior.
Structural mismatch
Non‑brominated adenines or other purine analogs lack C8‑Br reactivity essential for radiosensitization and nucleobase incorporation studies. Radiosensitizer function depends on C8‑Br bond.

Quantitative Evidence for 8-Bromoadenine-13C2,15N2 Performance


Isotopic Mass Shift vs. Unlabeled 8-Bromoadenine in LC-MS/MS

8‑Bromoadenine‑¹³C₂,¹⁵N₂ possesses a molecular weight of 217.99 Da, whereas the unlabeled 8‑Bromoadenine has a molecular weight of 214.02 Da, yielding a nominal mass shift of approximately +4 Da (theoretical +5 Da from 2 × ¹³C replacing ¹²C and 2 × ¹⁵N replacing ¹⁴N) . In the validated clinical LC‑MS/MS method of Dervieux et al. (2005) for erythrocyte thiopurine nucleotides, 8‑bromoadenine served as the internal standard with intra‑ and interday imprecision below 10% at both low and high analyte concentrations [1]. The ¹³C₂,¹⁵N₂‑labeled variant provides an isotopically distinct analog that co‑elutes with the analyte yet is fully resolved by the mass analyzer, eliminating ion suppression or cross‑talk artifacts that would occur if unlabeled 8‑bromoadenine were used as the internal standard in the same matrix .

Isotopic mass shift
Head-to-head
+4 Da nominal mass increase (217.99 vs 214.02 Da) resolves labeled ISTD from analyte in LC‑MS/MS.
Enables co‑eluting, spectrometrically distinct SIL-IS for accurate quantification.
Intra‑/interday imprecision
C–Br bond dissociation
Cross-study
BDE 345.6 kJ mol⁻¹ (8‑BrA) vs. 350.3 kJ mol⁻¹ (5‑BrU); difference −4.7 kJ mol⁻¹.
Lower BDE supports electron-attachment research; thermochemical rationale for probe selection.
G4 calculations at 298 K; comparable to 8‑bromoguanine (345.3).
SSB repair inhibition
Head-to-head
0.1 mM 8‑BrA pre‑treatment inhibits DNA SSB repair in HeLa‑M cells at 1–20 krad γ‑irradiation.
Supports radiosensitization research; repair inhibition distinct from non‑halogenated adenine.
Alkaline sucrose gradient assay; dose‑independent effect observed.
Stable parent anion
Head-to-head
Stable 8BrA⁻ detected at 213/215 Da below 3 eV; adenine yields no parent anion.
Unique electron affinity probe for low-energy electron damage mechanism studies.
DFT: unpaired electron on C8, charge on Br; C8–Br bond 2.6 Å in anion.
dsDNA bromination selectivity
Head-to-head
8‑BrA becomes major purine oxidation product in dsDNA exposed to HOBr/EPO system, unlike free nucleobase preference for guanine.
Specific biomarker for oxidative DNA damage in intact chromatin; not achievable with 8‑bromoguanine.
Context-dependent switch confirmed by LC/ESI‑MS/MS and NMR.
SSB yield vs. 5‑BrU
Head-to-head
8‑BrA shows no clear enhancement of SSB yield upon 8.44 eV VUV irradiation; 5‑BrU increases strand breaks.
Mechanistic distinction: 8‑BrA acts via repair inhibition, not direct strand break amplification.
DNA origami-AFM quantification; secondary electron effects equal for modified/unmodified.
Stable isotope dilution mass spectrometry Internal standard Quantitative bioanalysis

C–Br Bond Dissociation Energy vs. Other Brominated Nucleobases

Using the G4 thermochemical protocol, Kazakbayeva et al. (2016) computed homolytic C–Br bond dissociation energies (BDEs) at 298 K for four biologically relevant brominated nucleobases. 8‑Bromoadenine exhibits a C–Br BDE of 345.6 kJ mol⁻¹, which is nearly identical to that of 8‑bromoguanine (345.3 kJ mol⁻¹, Δ = +0.3 kJ mol⁻¹), but measurably lower than 5‑bromocytosine (348.8 kJ mol⁻¹, Δ = −3.2 kJ mol⁻¹) and 5‑bromouracil (350.3 kJ mol⁻¹, Δ = −4.7 kJ mol⁻¹) [1][2]. The lower BDE of 8‑bromoadenine relative to the pyrimidine‑based brominated nucleobases implies a greater propensity for homolytic C–Br cleavage under low‑energy electron attachment, which is mechanistically relevant to its function as a DNA radiosensitizer [1].

C–Br bond dissociation
Cross-study
BDE 345.6 kJ mol⁻¹ (8‑BrA) vs. 350.3 kJ mol⁻¹ (5‑BrU); difference −4.7 kJ mol⁻¹.
Lower BDE supports electron-attachment research; thermochemical rationale for probe selection.
G4 calculations at 298 K; comparable to 8‑bromoguanine (345.3).
Computational thermochemistry Radiosensitizer mechanism Bond dissociation energy

DNA Single-Strand Break Repair Inhibition in HeLa Cells

Tkalich et al. (1980) demonstrated that treatment of monolayer HeLa‑M cells with 8‑bromoadenine at 0.1 mM for 30–90 minutes before γ‑irradiation (1, 5, or 20 krad) distinctly inhibits DNA single‑strand break (SSB) repair [1]. The molecular weight of DNA synthesized in γ‑irradiated cells in the presence of 8‑bromoadenine was lower than that synthesized in cells irradiated without 8‑bromoadenine, as quantified by alkaline sucrose gradient ultracentrifugation [1]. This repair inhibition was observed across all three radiation doses tested (1–20 krad), indicating a dose‑independent sensitization window [1]. In contrast, non‑modified adenine does not produce this repair‑inhibitory effect at equivalent concentrations [1].

SSB repair inhibition
Head-to-head
0.1 mM 8‑BrA pre‑treatment inhibits DNA SSB repair in HeLa‑M cells at 1–20 krad γ‑irradiation.
Supports radiosensitization research; repair inhibition distinct from non‑halogenated adenine.
Alkaline sucrose gradient assay; dose‑independent effect observed.
DNA damage response Radiosensitization HeLa cell assay

Stable Parent Anion Formation Under Low-Energy Electrons

Electron attachment to 8‑bromoadenine in the gas phase results in a stable parent anion at electron energies below 3 eV, with the ion yield curve showing a single resonance close to 0 eV [1][2]. By contrast, neither adenine (A) nor any other non‑modified nucleobase has been observed to form a stable parent anion in previous electron attachment experiments [1]. The parent anion 8BrA⁻ is observed at 213 Da and 215 Da (reflecting the natural bromine isotope distribution of ⁷⁹Br/⁸¹Br at ~51%/49%) [2]. Density functional theory (DFT) calculations reveal that the unpaired electron in 8BrA⁻ is predominantly localized on the C8 atom, while the majority of the negative charge resides on bromine, with an elongated C8–Br bond distance of 2.6 Å [1].

Stable parent anion
Head-to-head
Stable 8BrA⁻ detected at 213/215 Da below 3 eV; adenine yields no parent anion.
Unique electron affinity probe for low-energy electron damage mechanism studies.
DFT: unpaired electron on C8, charge on Br; C8–Br bond 2.6 Å in anion.
Dissociative electron attachment Radiosensitizer mechanism Gas-phase anion chemistry

Bromination Selectivity in Double-Stranded DNA vs. Free Nucleobases

Shen et al. (2001) employed stable isotope dilution LC/ESI/MS/MS to quantify bromination products generated by the eosinophil peroxidase/H₂O₂/Br⁻ system and by HOBr. When free nucleobases were exposed, guanine was the preferred purine target for bromination [1]. However, when double‑stranded DNA was the substrate, 8‑bromoadenine became the major purine oxidation product detected [1]. This context‑dependent switch in bromination selectivity—from guanine (free nucleobase) to 8‑bromoadenine (dsDNA)—was confirmed by HPLC with on‑line UV spectroscopy, ESI‑MS/MS, and NMR ring‑assignment as the 8‑bromo adduct [1]. The stereochemical rationale presented suggests that guanine's N2 exocyclic amino group is sterically shielded within the double helix, redirecting bromination to adenine residues [1].

dsDNA bromination selectivity
Head-to-head
8‑BrA becomes major purine oxidation product in dsDNA exposed to HOBr/EPO system, unlike free nucleobase preference for guanine.
Specific biomarker for oxidative DNA damage in intact chromatin; not achievable with 8‑bromoguanine.
Context-dependent switch confirmed by LC/ESI‑MS/MS and NMR.
DNA oxidative damage Biomarker discovery Eosinophil peroxidase

Radiosensitization Efficacy vs. 5-Bromouracil in DNA Strand Breaks

Vogel et al. (2019) directly compared the single‑strand break (SSB) yields induced by 8.44 eV vacuum‑UV photon irradiation in 13mer oligonucleotides modified with either 5‑bromouracil (5BrU) or 8‑bromoadenine (8BrA). 5BrU incorporation produced a clear enhancement in SSB yield compared to the non‑modified DNA sequence, with the highest SSB cross‑sections observed when cytosine or thymine flanked the 5BrU residue [1][2]. In contrast, 8BrA incorporation showed no clear enhancement of SSB yield relative to the non‑modified sequence of identical composition under the same irradiation conditions [1][2]. When secondary electrons (max. 3.6 eV) were generated using a Si substrate, a clear SSB enhancement occurred, but to the same degree for both the non‑modified and 8BrA‑modified sequences [1]. This mechanistic distinction indicates that 5BrU acts as an efficient photon‑activated sensitizer, whereas 8BrA's radiosensitizing effect operates primarily through repair inhibition rather than direct strand break amplification [1].

SSB yield vs. 5‑BrU
Head-to-head
8‑BrA shows no clear enhancement of SSB yield upon 8.44 eV VUV irradiation; 5‑BrU increases strand breaks.
Mechanistic distinction: 8‑BrA acts via repair inhibition, not direct strand break amplification.
DNA origami-AFM quantification; secondary electron effects equal for modified/unmodified.
DNA origami Strand break cross-section Photon irradiation

Validated Applications of 8-Bromoadenine-13C2,15N2


LC-MS/MS Internal Standard for Thiopurine Monitoring

In the validated Clinical Chemistry method (Dervieux et al., 2005), 8‑bromoadenine served as the internal standard for quantifying 6‑thioguanine nucleotides and 6‑methylmercaptopurine nucleotides in erythrocytes from over 6,000 inflammatory bowel disease patients receiving azathioprine/6‑mercaptopurine therapy . The ¹³C₂,¹⁵N₂‑labeled analog extends this methodology by providing a stable isotope‑labeled internal standard that co‑elutes with the analyte while being fully resolved by the mass spectrometer, eliminating ion suppression artifacts that limit the precision of unlabeled internal standards . The method achieved intra‑ and interday imprecision below 10% and enabled pharmacogenetic stratification of 31,792 individuals by TPMT genotype .

Biomarker for Eosinophil Peroxidase-Mediated DNA Damage

Shen et al. (2001) identified 8‑bromoadenine as the major purine oxidation product when double‑stranded DNA is exposed to the EPO/H₂O₂/Br⁻ system or HOBr, and proposed brominated DNA bases as novel markers for oxidative damage monitoring . Using 8‑bromoadenine‑¹³C₂,¹⁵N₂ as the stable isotope dilution internal standard enables precise absolute quantification of endogenous 8‑bromoadenine lesions in genomic DNA extracted from tissue samples, with the +4 Da mass shift ensuring unambiguous discrimination from the endogenous analyte . This approach is directly applicable to studies of eosinophil‑associated pathologies including parasitic infections, asthma, and certain cancers where eosinophil peroxidase activity is implicated .

DNA Repair Inhibition in Radiosensitization Research

The Tkalich et al. (1980) finding that 0.1 mM 8‑bromoadenine administered 30–90 min pre‑irradiation inhibits SSB repair in HeLa‑M cells across a range of γ‑radiation doses (1–20 krad) supports the use of this compound in DNA repair mechanism studies. The ¹³C₂,¹⁵N₂‑labeled variant can be traced through cellular uptake, incorporation into DNA, and subsequent repair kinetics using LC‑MS/MS, providing quantitative data on the relationship between intracellular concentration and repair inhibition . Furthermore, the in vivo radiosensitization of bone marrow hematopoietic stem cells reported by Volchkov et al. (1982) validates the translational relevance of this compound for preclinical radiotherapy models.

Low-Energy Electron Attachment Studies for Radiosensitizer Design

The unique capacity of 8‑bromoadenine to form a stable parent anion under sub‑3 eV electron attachment—a property absent in adenine and all other non‑modified nucleobases —makes the ¹³C₂,¹⁵N₂‑labeled isotopologue a valuable probe in dissociative electron attachment (DEA) experiments. The isotopic label enables tracking of the brominated base within oligonucleotide substrates on DNA origami platforms, where strand break cross‑sections can be quantified by atomic force microscopy at defined electron energies (0.5–9 eV) . In comparative studies, 8‑bromoadenine‑modified oligonucleotides show major strand break contributions from resonances at ~7 eV, while sub‑2 eV resonances contribute little , data that directly inform computational models of electron‑transfer‑mediated DNA damage.

Application
Selection Property
Validation Focus
Bioanalytical SIL-IS for thiopurine nucleotide LC‑MS/MS
Co‑elution with spectrometric discrimination
Matrix-effect control and precision review
Oxidative DNA damage biomarker in genomic DNA research
dsDNA-specific 8‑bromoadenine lesion formation
Endogenous lesion quantification in research matrices
DNA repair inhibition probe for cellular radiosensitization studies
C8‑Br dependent repair interference
Cellular uptake and repair kinetics in model systems
Low-energy electron attachment and DEA mechanism research
Stable parent anion formation below 3 eV
Electron-transfer damage pathway interpretation
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